Octanal

描述

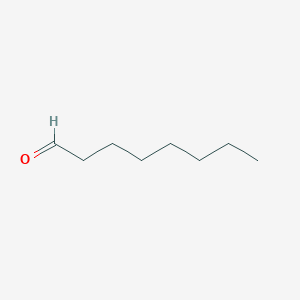

Octanal is a saturated fatty aldehyde formally arising from reduction of the carboxy group of caprylic acid (octanoic acid). It has a role as a plant metabolite. It is a saturated fatty aldehyde, a n-alkanal and a medium-chain fatty aldehyde.

This compound has been reported in Camellia sinensis, Humulus lupulus, and other organisms with data available.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

structure in Merck Index, 9th ed, #1765

Structure

3D Structure

属性

IUPAC Name |

octanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-2-3-4-5-6-7-8-9/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUJGJRNETVAIRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Record name | N-OCTYLALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4108 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3021643 | |

| Record name | Octanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-octylaldehyde is a colorless liquids with a strong fruity odor. Less dense than water and insoluble in water. Flash points 125 °F. Used in making perfumes and flavorings., Liquid, Colorless liquid with a fruity odor; [Hawley], colourless to light yellow liquid/fatty-orange odour | |

| Record name | N-OCTYLALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4108 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octanal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octylaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6437 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Octanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001140 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Octanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/269/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

171 °C | |

| Record name | Octylaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5147 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

125 °F (USCG, 1999), 125 °F (52 °C) | |

| Record name | N-OCTYLALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4108 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octylaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5147 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 5.6X10+2 mg/L at 25 °C, In water, <0.01 wt% at 20 °C, Slightly soluble in water, Miscible with alcohol, ether, For more Solubility (Complete) data for Octylaldehyde (7 total), please visit the HSDB record page., 0.56 mg/mL, soluble in alcohol, most fixed oils, propylene glycol; insoluble in glycerol, 1ml in 2ml of 70% alcohol (in ethanol) | |

| Record name | Octylaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5147 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Octanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001140 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Octanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/269/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.82 to 0.83 (USCG, 1999), 0.8211 g/cu cm at 20 °C, Density: 0.820-0.830, 0.810-0.830 | |

| Record name | N-OCTYLALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4108 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octylaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5147 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Octanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/269/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

1.18 [mmHg], 0.6 mm Hg at 20 °C | |

| Record name | Octylaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6437 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Octylaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5147 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid, Colorless to light yellow liquid | |

CAS No. |

124-13-0 | |

| Record name | N-OCTYLALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4108 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octylaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8969 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octanal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1508 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octanal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.259 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAPRYLALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XGE9999H19 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Octylaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5147 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Octanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001140 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-23 °C, Liquid Molar Volume = 0.15704 cu m/kmol; IG Heat of Formation = -2.8464X10+8 J/kmol; Heat of Fusion at Melting Point = 2.613X10+7 J/kmol | |

| Record name | Octylaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5147 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Octanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001140 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Octanal chemical and physical properties

An In-depth Technical Guide to the Chemical and Physical Properties of Octanal

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (C8H16O), also known as caprylic aldehyde or aldehyde C-8, is a saturated fatty aldehyde that occurs naturally in citrus oils and has a characteristic strong, fruity odor.[1][2] It is widely utilized in the flavor and fragrance industry and serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[3][4] This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for their determination, and a visualization of its metabolic pathway.

Chemical and Physical Properties of this compound

The following tables summarize the key quantitative data for this compound, compiled from various reputable sources.

Table 1: General and Physical Properties

| Property | Value | Units | Conditions |

| Molecular Formula | C8H16O | - | - |

| Molecular Weight | 128.21 | g/mol | - |

| Appearance | Colorless to light yellow liquid | - | Ambient |

| Odor | Strong, fruity, citrus-like | - | - |

| Density | 0.820 - 0.830 | g/mL | at 20-25 °C |

| Melting Point | 12 - 15 | °C | - |

| Boiling Point | 169 - 171 | °C | at 760 mmHg |

| Refractive Index | 1.417 - 1.425 | - | at 20 °C (n20/D) |

| Vapor Pressure | 2 | mmHg | at 20 °C |

| Flash Point | 51 - 52 | °C | Closed Cup |

| logP (Octanol/Water) | 3.5 | - | at 20-25 °C |

Sources:[5]

Table 2: Solubility Data

| Solvent | Solubility | Conditions |

| Water | Insoluble to slightly soluble (0.56 mg/mL) | 25 °C |

| Ethanol | Soluble (1 mL in 2 mL of 70% ethanol) | - |

| Diethyl Ether | Soluble | - |

| Propylene Glycol | Soluble | - |

| Glycerol | Insoluble | - |

| Fixed Oils | Soluble | - |

Sources:

Experimental Protocols

This section provides detailed methodologies for the determination of key physical properties of this compound.

Determination of Boiling Point

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. A common laboratory method involves the use of a Thiele tube or a distillation apparatus.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., Bunsen burner or heating mantle)

-

Thiele tube or distillation setup

-

Heat transfer fluid (e.g., mineral oil)

Procedure (Thiele Tube Method):

-

A few drops of this compound are placed into the small test tube.

-

The capillary tube is placed inside the test tube with its open end downwards.

-

The test tube is attached to the thermometer.

-

The assembly is placed in the Thiele tube containing the heating fluid.

-

The Thiele tube is gently heated.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heating is stopped, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Melting Point

Since this compound is a liquid at room temperature, its melting point (or freezing point) is determined by cooling the substance until it solidifies.

Apparatus:

-

Test tube

-

Thermometer

-

Cooling bath (e.g., ice-salt mixture or cryostat)

-

Stirring rod

Procedure:

-

A sample of this compound is placed in the test tube.

-

The thermometer is immersed in the liquid.

-

The test tube is placed in the cooling bath and the sample is stirred gently.

-

The temperature is recorded at regular intervals as the liquid cools and solidifies.

-

The melting point is the temperature at which the liquid and solid phases are in equilibrium, which is observed as a plateau in the cooling curve.

Determination of Density

The density of this compound can be determined using a pycnometer or a hydrometer. The pycnometer method offers high precision.

Apparatus:

-

Pycnometer (a glass flask with a specific volume)

-

Analytical balance

-

Constant temperature water bath

Procedure (Pycnometer Method):

-

The empty, clean, and dry pycnometer is weighed.

-

The pycnometer is filled with this compound and placed in a constant temperature water bath (e.g., 20°C or 25°C) to allow the liquid to reach thermal equilibrium.

-

The volume is adjusted to the calibration mark, and the outside of the pycnometer is dried.

-

The filled pycnometer is weighed.

-

The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., deionized water) and the process is repeated.

-

The density of this compound is calculated from the mass of the liquid and the volume of the pycnometer.

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters the substance. It is measured using a refractometer.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index.

-

A few drops of this compound are placed on the prism of the refractometer.

-

The prism is closed and the instrument is allowed to equilibrate to the desired temperature (e.g., 20°C).

-

The light source is adjusted and the knob is turned until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

The refractive index is read from the scale.

Determination of Flash Point

The flash point is the lowest temperature at which the vapors of a volatile material will ignite, when given an ignition source. The closed-cup method is commonly used.

Apparatus:

-

Pensky-Martens or similar closed-cup flash point tester

-

Thermometer

-

Ignition source

Procedure (Closed-Cup Method):

-

The sample cup is filled with this compound to the mark.

-

The lid is closed, and the apparatus is heated at a slow, constant rate.

-

The sample is stirred.

-

At specified temperature intervals, the ignition source is applied to the opening in the lid.

-

The flash point is the lowest temperature at which a brief flash is observed inside the cup.

Metabolic Pathway of this compound

This compound, as a fatty aldehyde, is a key intermediate in the metabolism of various lipids. The primary metabolic fate of this compound and other fatty aldehydes is their oxidation to the corresponding carboxylic acid, a reaction catalyzed by fatty aldehyde dehydrogenase (FALDH). This conversion is a crucial step in both the degradation of dietary lipids and the turnover of endogenous lipid-derived molecules.

Caption: Metabolic conversion of 1-octanol to octanoic acid via this compound.

This simplified pathway illustrates that 1-octanol can be oxidized to form this compound, which is then further oxidized to octanoic acid. This process is a part of the broader fatty acid metabolism.

Conclusion

This technical guide has provided a detailed overview of the chemical and physical properties of this compound, along with standardized experimental protocols for their measurement. The compiled data and methodologies are intended to be a valuable resource for researchers, scientists, and professionals in drug development and other relevant fields. The visualization of its metabolic pathway offers a glimpse into the biochemical significance of this aldehyde. A thorough understanding of these fundamental properties is essential for the safe and effective application of this compound in various scientific and industrial endeavors.

References

- 1. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The role of fatty aldehyde dehydrogenase in epidermal structure and function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Fatty aldehyde and fatty alcohol metabolism: review and importance for epidermal structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical Identification and Synonyms

An In-depth Technical Guide to Octanal

This compound, a versatile aliphatic aldehyde, is a significant compound for professionals in research, chemical synthesis, and drug development. This guide provides a comprehensive overview of its chemical identity, properties, synthesis protocols, and biological activities, tailored for a scientific audience.

The Chemical Abstracts Service (CAS) has assigned the number 124-13-0 to this compound.[1][2][3][4] It is also known by a variety of synonyms in literature and commerce.

Table 1: Synonyms for this compound

| Synonym | Reference |

| Caprylaldehyde | [1] |

| Caprylic aldehyde | |

| n-Octanal | |

| 1-Octanal | |

| n-Octyl aldehyde | |

| Octanaldehyde | |

| Aldehyde C-8 | |

| C-8 Aldehyde | |

| Octyl aldehyde | |

| Octanoic aldehyde |

Physicochemical Properties

This compound is a colorless to pale yellow liquid characterized by a strong, fruity, citrus-like odor. It is found naturally in citrus oils and is used extensively in the perfume and flavor industries. Key quantitative properties of this compound are summarized below.

Table 2: Physicochemical Data of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₆O | |

| Molar Mass | 128.21 g/mol | |

| Density | 0.821 - 0.825 g/cm³ at 20 °C | |

| Boiling Point | 171 °C | |

| Melting Point | 12 to 15 °C | |

| Flash Point | 51 °C (124 °F) | |

| Water Solubility | Slightly soluble (560 mg/L at 25 °C) | |

| Solubility in Organics | Soluble in alcohol, most fixed oils, propylene glycol | |

| Refractive Index (n20/D) | 1.421 | |

| Vapor Pressure | 2 mm Hg at 20 °C | |

| LogP (Octanol/Water) | 3.5 at 20 °C |

Synthesis Protocols

This compound is commercially produced through methods like the hydroformylation of heptene or the dehydrogenation of 1-octanol. For laboratory-scale synthesis, several protocols are available.

Experimental Protocol: Synthesis from n-Octyl Iodide

This method details the oxidation of n-octyl iodide to this compound using anhydrous trimethylamine oxide.

Materials:

-

n-Octyl iodide (0.2 mole, 48.0 g)

-

Anhydrous trimethylamine oxide (0.4 mole, 30 g)

-

Dry chloroform (100 ml)

-

2N aqueous sulfuric acid (110 ml)

-

2N aqueous sodium carbonate solution

-

Anhydrous sodium sulfate

-

Three-necked, round-bottomed flask (250 ml), reflux condenser, stirrer, dropping funnel

Procedure:

-

A solution of anhydrous trimethylamine oxide in dry chloroform is placed in the three-necked flask.

-

The flask is warmed to 40–50°C on a steam bath to initiate the reaction.

-

n-Octyl iodide is added dropwise with continuous stirring over a period of 20–30 minutes.

-

Once the addition is complete, the solution is boiled under reflux for an additional 20 minutes.

-

The solution is cooled, and 110 ml of 2N aqueous sulfuric acid is added with stirring to neutralize.

-

The chloroform layer is separated and washed sequentially with water, 2N aqueous sodium carbonate solution, and again with water.

-

The washed chloroform solution is dried over anhydrous sodium sulfate.

-

The chloroform is removed under reduced pressure, and the resulting residue is distilled to yield pure this compound.

Applications in Research and Drug Development

This compound is not merely a fragrance and flavor compound; it exhibits a range of biological activities that are of interest to researchers. It serves as a key intermediate in the synthesis of various chemicals, including pharmaceuticals.

Antimicrobial and Antifungal Activity

This compound has demonstrated significant antimicrobial and antifungal properties. It is effective against various fungal species, including Aspergillus flavus and Guignardia citri-aurantii. Its mechanism of action involves disrupting the integrity of the fungal cell membrane. This leads to increased membrane permeability, leakage of essential intracellular components, reduced lipid content, and inhibition of respiratory metabolism.

Cytotoxic Activity

In addition to its antimicrobial effects, this compound has shown cytotoxic activity against certain cancer cell lines. Research has demonstrated its ability to induce cytotoxicity in HeLa cells, with a reported IC₅₀ value of 3.5 μg/mL. This suggests potential avenues for investigation in oncology and drug development.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol provides a general methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound against a fungal strain, based on its known mechanism.

Materials:

-

Pure this compound

-

Fungal strain (e.g., Aspergillus flavus)

-

Appropriate broth medium (e.g., RPMI-1640)

-

Solvent for this compound (e.g., DMSO)

-

Sterile 96-well microplates

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Prepare a standardized fungal inoculum suspension from a fresh culture.

-

In a 96-well microplate, perform serial two-fold dilutions of the this compound stock solution with the broth medium to achieve a range of final concentrations.

-

Add the fungal inoculum to each well, ensuring the final volume is consistent. Include positive (inoculum only) and negative (broth only) controls.

-

Incubate the microplate under appropriate conditions (temperature, time) for the specific fungal strain.

-

After incubation, determine the MIC by visually inspecting for the lowest concentration of this compound that causes complete inhibition of visible growth. The MIC can also be determined spectrophotometrically by measuring the optical density at a suitable wavelength.

-

To investigate the mechanism, further assays can be conducted on cells exposed to sub-MIC concentrations of this compound, such as membrane permeability assays (e.g., using propidium iodide staining) or analysis of total lipid content.

Conclusion

This compound is a compound with a well-established role in the flavor and fragrance industries and growing significance in scientific research. Its defined physicochemical properties, established synthesis routes, and documented biological activities—particularly its antimicrobial and cytotoxic effects—make it a valuable molecule for drug discovery and development professionals. The disruption of cell membrane integrity as a mechanism of action presents a promising area for further investigation into novel therapeutic agents.

References

Spectroscopic Profile of Octanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for octanal, a medium-chain aldehyde significant in various industrial applications, including flavor, fragrance, and chemical synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the proton (¹H) and carbon-13 (¹³C) NMR data for this compound.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is characterized by a distinct aldehyde proton signal downfield and overlapping signals for the aliphatic chain protons.

Table 1: ¹H NMR Chemical Shift Data for this compound

| Assignment | Chemical Shift (δ) in ppm | Solvent | Frequency |

| -CHO | 9.76 | CDCl₃ | 90 MHz |

| -CH₂-CHO | 2.41 | CDCl₃ | 90 MHz |

| -CH₂- | 1.63 | CDCl₃ | 90 MHz |

| -(CH₂)₄- | 1.30 | CDCl₃ | 90 MHz |

| -CH₃ | 0.88 | CDCl₃ | 90 MHz |

Data sourced from various chemical databases.[1][2]

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the different carbon environments within the this compound molecule.

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Assignment | Chemical Shift (δ) in ppm | Solvent | Frequency |

| C=O | 202.3 | CDCl₃ | 25.16 MHz |

| -CH₂-CHO | 43.9 | CDCl₃ | 25.16 MHz |

| -(CH₂)₅- | 31.7, 29.2, 29.1, 24.2, 22.1 | CDCl₃ | 25.16 MHz |

| -CH₃ | 14.0 | CDCl₃ | 25.16 MHz |

Data sourced from various chemical databases.[3][4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the aldehyde functional group and the alkyl chain.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) |

| C=O (aldehyde) | Stretch | 1730 (Saturated aldehyde) |

| C-H (aldehyde) | Stretch | 2720 and 2820 (two distinct bands) |

| C-H (alkane) | Stretch | 2850-2960 |

Note: The exact position of the C=O stretch can be lowered by conjugation.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound exhibits a molecular ion peak and several characteristic fragment ions.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 128 | Low | [M]⁺ (Molecular Ion) |

| 84 | High | [M - C₂H₄O]⁺ (McLafferty Rearrangement) |

| 57 | High | [C₄H₉]⁺ |

| 44 | High | [CH₃CHO]⁺ |

| 43 | 100 | [C₃H₇]⁺ (Base Peak) |

The molecular ion peak for aldehydes is often weak. The McLafferty rearrangement is a characteristic fragmentation for aldehydes with a gamma-hydrogen.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol

-

Sample Preparation :

-

Accurately weigh 5-20 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.

-

Filter the solution through a pipette with a small plug of glass wool directly into a clean 5 mm NMR tube to remove any particulate matter.

-

The final solution height in the NMR tube should be approximately 4-5 cm.

-

Cap the NMR tube securely.

-

-

Data Acquisition :

-

Wipe the outside of the NMR tube clean before inserting it into the spectrometer's spinner turbine.

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H and/or ¹³C NMR spectra using standard instrument parameters. For ¹H NMR, a sufficient number of scans are typically acquired within a few minutes. For ¹³C NMR, a longer acquisition time may be necessary due to the lower natural abundance of the ¹³C isotope.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

IR Spectroscopy Protocol (Neat Liquid)

-

Sample Preparation :

-

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. Handle them by the edges to avoid transferring moisture and oils.

-

Place one to two drops of liquid this compound onto the center of one salt plate.

-

Place the second salt plate on top and gently rotate to spread the liquid into a thin, uniform film.

-

-

Data Acquisition :

-

Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to subtract absorbances from atmospheric CO₂ and water vapor.

-

Acquire the IR spectrum of the this compound sample.

-

After analysis, clean the salt plates thoroughly with a dry solvent (e.g., anhydrous acetone or dichloromethane) and return them to a desiccator.

-

Mass Spectrometry Protocol (Electron Ionization - GC-MS)

-

Sample Preparation :

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane). The concentration should be appropriate for the instrument's sensitivity, typically in the parts-per-million (ppm) range.

-

-

Data Acquisition :

-

Inject a small volume (e.g., 1 µL) of the prepared solution into the gas chromatograph (GC) inlet.

-

The this compound is vaporized and separated from the solvent and any impurities on the GC column.

-

As this compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

In the ion source, this compound molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

The detector records the abundance of each ion, generating the mass spectrum.

-

Spectroscopic Workflow Diagram

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical sample like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

- 1. This compound(124-13-0) 1H NMR spectrum [chemicalbook.com]

- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0001140) [hmdb.ca]

- 3. This compound | C8H16O | CID 454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0001140) [hmdb.ca]

- 5. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

An In-depth Technical Guide to the Solubility of Octanal

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of octanal, a C8 aldehyde, in a variety of common laboratory solvents. This compound, also known as caprylic aldehyde, is a colorless liquid with a characteristic fruity odor, utilized in the fragrance, flavor, and chemical synthesis industries.[1][2][3] A thorough understanding of its solubility is critical for its application in formulation, reaction chemistry, and product development.

Quantitative Solubility Data

The solubility of this compound is dictated by its molecular structure: a nonpolar eight-carbon alkyl chain and a polar aldehyde functional group. This amphiphilic nature results in varied solubility across different solvent classes. While it is generally miscible with many organic solvents, its solubility in water is limited.[4][5]

The following table summarizes the available quantitative data for the solubility of this compound in various solvents.

| Solvent | Solvent Class | Solubility Data | Temperature (°C) |

| Water | Protic, Polar | 560 mg/L | 25 |

| Water | Protic, Polar | < 0.01 wt% | 20 |

| Water | Protic, Polar | 0.29 g/L (ALOGPS prediction) | Not Specified |

| Water | Protic, Polar | 0.21 g/L | Not Specified |

| Ethanol (70%) | Protic, Polar | 1 mL this compound in 2 mL solvent | Not Specified |

| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | 100 mg/mL (requires sonication) | Not Specified |

| Glycerol | Protic, Polar | Insoluble | Not Specified |

| Propylene Glycol | Protic, Polar | Soluble | Not Specified |

| Diethyl Ether | Aprotic, Nonpolar | Miscible | Not Specified |

| Acetone | Aprotic, Polar | Soluble | Not Specified |

| Benzene | Aprotic, Nonpolar | Very Soluble | Not Specified |

| Fixed Oils | Nonpolar | Soluble in most | Not Specified |

Note: Discrepancies in aqueous solubility values may arise from different experimental methodologies and conditions. The ALOGPS value is a computational prediction.

Experimental Protocols: Determining Aldehyde Solubility

Precise determination of solubility is fundamental for chemical and pharmaceutical research. Several methods can be employed to quantify the solubility of an aldehyde like this compound.

1. Saturated Shake-Flask Method (for Aqueous Solubility)

This is a standard method for determining the solubility of a sparingly soluble substance in water.

-

Principle: An excess amount of the solute (this compound) is added to a known volume of the solvent (water) in a flask. The mixture is agitated at a constant temperature for a prolonged period to ensure equilibrium is reached between the dissolved and undissolved solute. The concentration of the solute in the saturated solution is then measured.

-

Methodology:

-

Add an excess of this compound to a flask containing purified water.

-

Seal the flask and place it in a mechanical shaker or agitator within a temperature-controlled environment (e.g., 25°C).

-

Agitate the mixture for a sufficient time (typically 24-48 hours) to achieve equilibrium. It is advisable to take measurements at different time points to confirm that equilibrium has been reached.

-

After agitation, allow the solution to stand undisturbed to permit phase separation. Centrifugation can be used to separate any undissolved microdroplets of this compound.

-

Carefully extract an aliquot of the clear, saturated aqueous phase.

-

Quantify the concentration of this compound in the aliquot.

-

2. Analytical Quantification of this compound

The concentration of this compound in the saturated solvent can be determined using various analytical techniques.

-

Gas Chromatography (GC): GC is a highly effective method for separating and quantifying volatile compounds like this compound. A known volume of the saturated solution is injected into the GC, and the peak area corresponding to this compound is compared against a calibration curve prepared with standards of known concentrations.

-

High-Performance Liquid Chromatography (HPLC) with Derivatization: For enhanced detection, especially at low concentrations, this compound can be derivatized before HPLC analysis. A common method involves reaction with 2,4-dinitrophenylhydrazine (DNPH), which forms a stable hydrazone derivative that is highly responsive to UV-Vis detection.

-

Derivatization Step: Mix the aqueous sample containing this compound with an acidic solution of DNPH.

-

Extraction: Extract the resulting DNPH-hydrazone derivative into a suitable organic solvent (e.g., acetonitrile).

-

Analysis: Inject the extract into an HPLC system equipped with a UV detector for quantification.

-

3. Visual Method (for Miscibility in Organic Solvents)

For determining solubility or miscibility in organic solvents where high solubility is expected, a simple visual titration method can be used.

-

Methodology:

-

Add a known volume of this compound to a test tube or beaker.

-

Incrementally add the solvent while continuously stirring or vortexing.

-

Observe the solution for any signs of phase separation or cloudiness.

-

The point at which the solution becomes and remains clear and homogenous indicates miscibility or the solubility limit under the tested ratio.

-

Logical Workflow for Solvent Selection

The choice of an appropriate solvent for this compound depends heavily on the intended application. The following diagram illustrates a logical workflow for selecting a suitable solvent system.

Caption: Workflow for this compound Solvent Selection.

References

An In-depth Technical Guide to the Octanal Material Safety Data Sheet for Research Applications

Introduction

Octanal (CAS No. 124-13-0), also known as caprylic aldehyde or aldehyde C-8, is an organic compound widely utilized in the fragrance and flavor industries for its characteristic fruity, citrus-like odor.[1][2] In research and development, particularly in drug development and chemical synthesis, a thorough understanding of its chemical properties and associated hazards is paramount for ensuring laboratory safety. This guide provides a detailed analysis of the Material Safety Data Sheet (MSDS) for this compound, focusing on the data and protocols essential for researchers, scientists, and professionals in the field.

Chemical Identification

Proper identification is the first step in chemical safety. This compound is recognized by several names and identifiers.

| Identifier | Value |

| Chemical Name | This compound[3][4][5] |

| Synonyms | n-Octyl aldehyde, Caprylaldehyde, Caprylic aldehyde, Aldehyde C-8 |

| CAS Number | 124-13-0 |

| Molecular Formula | C₈H₁₆O |

| Molecular Weight | 128.21 g/mol |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the OSHA Hazard Communication Standard (29 CFR 1910.1200). The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for communicating these hazards.

GHS Hazard Statements:

-

H226: Flammable liquid and vapor.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H317: May cause an allergic skin reaction.

-

H411/H412: Toxic or harmful to aquatic life with long-lasting effects.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound, which are critical for designing experiments and for safe handling and storage.

| Property | Value |

| Appearance | Colorless to pale yellow liquid |

| Odor | Strong, fruity, citrus-like |

| Boiling Point | 170-171 °C |

| Melting Point | 12-15 °C |

| Flash Point | 52 °C (125 °F) (closed cup) |

| Density | ~0.821 g/cm³ at 20 °C |

| Vapor Pressure | ~2 mm Hg at 20 °C |

| Solubility in Water | Slightly soluble to insoluble (~560 mg/L) |

| Solubility in Solvents | Soluble in ethanol and mineral oil |

| Autoignition Temperature | 210 °C |

Toxicological Data

Toxicological data are essential for assessing acute and chronic health risks. The values below are primarily derived from animal studies.

| Toxicity Endpoint | Species | Route | Value | Classification |

| LD₅₀ | Rat | Oral | 5630 mg/kg | Low acute toxicity |

| LD₅₀ | Rabbit | Dermal | 6350 mg/kg | Low acute toxicity |

| Skin Irritation | Rabbit | Dermal | 500 mg / 24h | Mild Irritant |

| Eye Irritation | Rabbit | Ocular | 100 mg | Mild Irritant |

Experimental Protocols: A General Overview

While specific experimental guidelines (e.g., OECD, EPA) are not detailed in the source safety data sheets, the cited toxicological endpoints like LD₅₀ (Median Lethal Dose) follow established protocols.

-

Acute Oral Toxicity (LD₅₀): This study typically involves the administration of a single dose of the substance to a group of animals (commonly rats) via gavage. Several dose levels are tested, and the animals are observed for a set period (often 14 days) for signs of toxicity and mortality. The LD₅₀ value is the statistically estimated dose required to cause death in 50% of the tested animal population.

-

Skin and Eye Irritation Tests: These protocols, often based on the Draize test, involve applying a standardized amount of the substance to the skin or into the eye of a test animal (typically a rabbit). The sites are then observed and scored for signs of irritation, such as redness (erythema), swelling (edema), and corneal opacity, over a period of hours to days. The data for this compound indicates it is a mild irritant to both skin and eyes.

First-Aid and Emergency Response

In the event of accidental exposure, immediate and appropriate first-aid is crucial. The following workflow outlines the necessary steps for different exposure routes.

References

An In-depth Technical Guide to the Synthesis of Octanal from 1-Octanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of prevalent methods for the synthesis of octanal from 1-octanol, a critical conversion in the production of fragrances, flavorings, and pharmaceutical intermediates.[1] We will delve into various oxidative methodologies, presenting detailed experimental protocols, comparative quantitative data, and visual representations of reaction pathways and workflows.

Introduction

The selective oxidation of primary alcohols to aldehydes is a cornerstone of organic synthesis. This compound, in particular, is a valuable compound utilized in the fragrance industry.[2] The conversion of 1-octanol to this compound requires mild and selective oxidizing agents to prevent over-oxidation to the corresponding carboxylic acid, octanoic acid. This guide will explore several key methods to achieve this transformation, including chromium-based oxidations, Swern oxidation, and catalytic methods employing TEMPO and aerobic conditions.

Methods for the Oxidation of 1-Octanol to this compound

Several well-established and emerging methods are available for the synthesis of this compound from 1-octanol. The choice of method often depends on factors such as scale, desired purity, tolerance of functional groups, and environmental considerations.

Pyridinium Chlorochromate (PCC) Oxidation

PCC is a versatile and relatively mild oxidizing agent that can effectively convert primary alcohols to aldehydes without significant over-oxidation to carboxylic acids.[3][4] The reaction is typically carried out in an anhydrous organic solvent, such as dichloromethane (DCM).[3]

Experimental Protocol:

-

To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (DCM), add a solution of 1-octanol (1.0 equivalent) in DCM.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium byproducts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude this compound by distillation or column chromatography.

Swern Oxidation

The Swern oxidation is a widely used method for the mild oxidation of primary alcohols to aldehydes. It utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, most commonly oxalyl chloride, followed by the addition of a hindered base like triethylamine (TEA). A key advantage of this method is the avoidance of heavy metals. However, a notable drawback is the production of the malodorous byproduct, dimethyl sulfide.

Experimental Protocol:

-

In a flask under an inert atmosphere (e.g., argon or nitrogen), dissolve oxalyl chloride (1.1 equivalents) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C.

-

Slowly add a solution of dimethyl sulfoxide (DMSO) (2.2 equivalents) in DCM to the cooled oxalyl chloride solution, maintaining the temperature at -78 °C.

-

After stirring for a short period, add a solution of 1-octanol (1.0 equivalent) in DCM dropwise.

-

Continue stirring at -78 °C for 15-30 minutes.

-

Add triethylamine (TEA) (5.0 equivalents) to the reaction mixture and allow it to warm to room temperature.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., DCM or diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude this compound by distillation.

TEMPO-Catalyzed Oxidation

(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical, or TEMPO, is a stable free radical that serves as a catalyst for the selective oxidation of primary alcohols to aldehydes. This method often employs a co-oxidant, such as sodium hypochlorite (bleach), and can be performed under mild, biphasic conditions. More recently, aerobic oxidation using TEMPO in conjunction with a metal co-catalyst (e.g., copper) has gained prominence as a greener alternative.

Experimental Protocol (TEMPO/Bleach):

-

In a flask, dissolve 1-octanol (1.0 equivalent) and TEMPO (0.01-0.05 equivalents) in a suitable organic solvent like dichloromethane or ethyl acetate.

-

Add an aqueous solution of sodium bicarbonate and potassium bromide (catalytic amount).

-

Cool the mixture in an ice bath and add an aqueous solution of sodium hypochlorite (bleach) (1.1-1.5 equivalents) dropwise while vigorously stirring.

-

Monitor the reaction by TLC. Upon completion, separate the organic layer.

-

Extract the aqueous layer with the organic solvent.

-

Wash the combined organic layers with a saturated solution of sodium thiosulfate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude this compound via distillation.

Aerobic Oxidation with Catalysts

The use of molecular oxygen or air as the terminal oxidant is highly desirable from an environmental and economic standpoint. Various catalytic systems have been developed for the aerobic oxidation of 1-octanol to this compound. These often involve transition metal catalysts, sometimes in combination with co-catalysts like TEMPO. For instance, a homogeneous Cu(I)/NMI/TEMPO system has shown high efficacy for the aerobic oxidation of 1-octanol at room temperature. Heterogeneous catalysts, such as gold nanoparticles supported on metal oxides, have also been investigated for this transformation.

Experimental Protocol (General for Heterogeneous Catalysis):

-

Place the heterogeneous catalyst in a reaction vessel equipped with a stirrer and a gas inlet.

-

Add a solution of 1-octanol in a suitable solvent (or perform the reaction neat).

-

Heat the mixture to the desired temperature and bubble air or oxygen through the solution.

-

Monitor the reaction progress by GC or TLC.

-

After the reaction is complete, cool the mixture and filter to recover the catalyst.

-

Isolate the product from the filtrate by distillation or other purification methods.

Quantitative Data Summary

The following table summarizes typical quantitative data for the different oxidation methods, allowing for a direct comparison of their effectiveness.

| Oxidation Method | Oxidizing Agent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Selectivity (%) | Reference |

| PCC Oxidation | Pyridinium Chlorochromate | Dichloromethane | Room Temp | 2-4 | ~70-85 | High | , |

| Swern Oxidation | DMSO, Oxalyl Chloride, TEA | Dichloromethane | -78 to Room Temp | 1-2 | >90 | Very High | , |

| TEMPO/Bleach | TEMPO, NaOCl | Dichloromethane/Water | 0 | 0.5-2 | ~80-95 | High | , |

| Aerobic Oxidation | Cu(I)/NMI/TEMPO, Air | Acetonitrile | Room Temp | 24 | up to 99 | High | |

| Aerobic Oxidation | Ag-OMS-2, Air | Toluene | 250 | Continuous | ~80 | ~90 | |

| Modified Swern | Poly(p-methylmercaptostyrene), Cl2, TEA | Dichloromethane | -78 to -25 | 5 | 95 | 97 |

Visualizing the Processes

To better understand the workflows and chemical transformations, the following diagrams are provided in the DOT language for Graphviz.

General Oxidation of 1-Octanol to this compound

Caption: General reaction scheme for the oxidation of 1-octanol.

Swern Oxidation Workflow

Caption: Step-by-step workflow for the Swern Oxidation.

TEMPO-Catalyzed Aerobic Oxidation Cycle

References

An In-depth Technical Guide on the Core Mechanism of Action of Octanal in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octanal, a saturated fatty aldehyde, is a multifaceted molecule with significant biological activity. It is recognized by the olfactory system, is a product of lipid peroxidation, and can modulate inflammatory responses. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound in biological systems. It details its interaction with olfactory receptors, its role in initiating inflammatory signaling cascades, its metabolic fate, and its cytotoxic effects. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating the physiological and pathological roles of this compound and its potential as a therapeutic target or biomarker.

Interaction with Olfactory Receptors

This compound is a potent activator of specific olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located in the olfactory sensory neurons. The interaction of this compound with these receptors is the primary mechanism for its perception as a distinct odor.

Olfactory Receptor Specificity

Expression studies have demonstrated that the rat I7 olfactory receptor (OR-I7) shows a preferential response to n-octanal.[1][2] Molecular modeling studies have predicted a binding pocket for this compound within the transmembrane domains of OR-I7, approximately 10 Å from the extracellular surface.[1][2] Key interactions involve a lysine residue on transmembrane domain 4 (TM4) and an aspartate residue on TM5, which interact with the aldehyde moiety of this compound.[1] The hydrocarbon tail of this compound is stabilized by van der Waals interactions with hydrophobic residues within the binding pocket.

In mice, the olfactory receptor Olfr2, and its human ortholog OR6A2, have been identified as receptors for medium-chain aliphatic aldehydes, including this compound.

Olfactory Signaling Pathway

The binding of this compound to its cognate OR triggers a conformational change in the receptor, leading to the activation of a heterotrimeric G-protein, typically the olfactory-specific G-protein, Gαolf. This initiates a downstream signaling cascade, as depicted in the following pathway diagram.

Figure 1: Olfactory Signaling Pathway of this compound.

Role in Inflammation: NLRP3 Inflammasome Activation

Beyond its role in olfaction, this compound has been identified as an endogenous damage-associated molecular pattern (DAMP) that can trigger inflammatory responses, particularly through the activation of the NLRP3 inflammasome in macrophages.

Mechanism of NLRP3 Inflammasome Activation

This compound, acting as a ligand for Olfr2 (and its human ortholog OR6A2) on vascular macrophages, initiates a signaling cascade that culminates in the activation of the NLRP3 inflammasome. This process typically requires two signals:

-

Signal 1 (Priming): Often provided by microbial components like lipopolysaccharide (LPS), which upregulates the expression of NLRP3 and pro-interleukin-1β (pro-IL-1β) via NF-κB signaling.

-

Signal 2 (Activation): this compound binding to Olfr2 provides the second signal. This leads to G-protein activation, increased intracellular calcium (Ca²⁺) flux, and the generation of reactive oxygen species (ROS). ROS are critical for the assembly and activation of the NLRP3 inflammasome complex.

The activated NLRP3 inflammasome then cleaves pro-caspase-1 into its active form, caspase-1. Active caspase-1, in turn, cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted from the cell.

Figure 2: this compound-induced NLRP3 Inflammasome Activation.

This compound as a Product of Lipid Peroxidation

This compound is a known byproduct of lipid peroxidation, the oxidative degradation of lipids. This process is initiated by reactive oxygen species (ROS) and leads to a chain reaction that damages cellular membranes and generates a variety of reactive aldehydes, including this compound. The formation of this compound from the peroxidation of unsaturated fatty acids is a key link between oxidative stress and the biological activities of this compound.

Metabolism of this compound

In biological systems, this compound is primarily metabolized through oxidation to its corresponding carboxylic acid, octanoic acid. This metabolic pathway involves two key enzymatic steps:

-

Reduction to Alcohol (minor pathway) and Oxidation to Aldehyde: this compound can be reversibly reduced to 1-octanol by alcohol dehydrogenase (ADH).

-

Oxidation to Carboxylic Acid: The primary detoxification pathway involves the oxidation of this compound to octanoic acid, a reaction catalyzed by aldehyde dehydrogenase (ALDH).

Octanoic acid can then enter fatty acid metabolism pathways.

Figure 3: Metabolic Pathway of this compound.

Cytotoxicity

At higher concentrations, this compound exhibits cytotoxic effects. Studies have shown that this compound can induce cell death in various cell lines. For instance, this compound has been reported to be cytotoxic to HeLa cells with an IC50 value of 3.5 μg/mL. The mechanisms underlying this compound's cytotoxicity may involve the disruption of cell membrane integrity and the induction of oxidative stress.

Quantitative Data

The following tables summarize the available quantitative data regarding the biological activity of this compound.

Table 1: Receptor Interaction and Inflammatory Response

| Parameter | Receptor/System | Value | Species | Reference |

| EC50 | Olfr2 Activation | ~10 µM | Mouse | |

| Relative Affinity | OR-I7 | 1.0000 (normalized) | Rat | |

| Plasma Concentration (Atherosclerotic mice) | Endogenous | ~9 µM | Mouse |

Table 2: Cytotoxicity

| Cell Line | Parameter | Value | Reference |

| HeLa | IC50 | 3.5 µg/mL |

Table 3: Metabolic Enzyme Kinetics (using Decanal as a proxy for this compound)

| Enzyme | Substrate | Km | Species | Reference |

| ALDH-1 | Decanal | 2.9 ± 0.4 nM | Human | |

| ALDH-2 | Decanal | 22 ± 3 nM | Human |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

Olfactory Receptor Activation Assay (Luciferase Reporter Assay)

This in vitro assay is used to screen for and characterize the activation of specific olfactory receptors by odorants like this compound.

Figure 4: Workflow for Olfactory Receptor Activation Assay.

Detailed Steps:

-

Cell Culture and Transfection: HEK293T cells are cultured in 96-well plates and co-transfected with plasmids encoding the olfactory receptor of interest (e.g., OR-I7 or Olfr2), Gαolf, and a reporter gene construct (e.g., luciferase under the control of a cAMP response element - CRE).

-

Odorant Stimulation: After a 24-48 hour incubation period to allow for protein expression, the cells are stimulated with varying concentrations of this compound.

-

Luciferase Assay: Following stimulation, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of cAMP produced upon receptor activation, is measured using a luminometer.

-

Data Analysis: The luminescence data is normalized and plotted against the this compound concentration to generate a dose-response curve, from which the EC50 value can be calculated.

NLRP3 Inflammasome Activation Assay (IL-1β ELISA)

This assay quantifies the release of the pro-inflammatory cytokine IL-1β from macrophages following stimulation with this compound.

Figure 5: Workflow for NLRP3 Inflammasome Activation Assay.

Detailed Steps:

-

Macrophage Culture: Primary macrophages (e.g., bone marrow-derived macrophages) are cultured in appropriate multi-well plates.

-

Priming: The macrophages are primed with a TLR agonist, such as LPS (Signal 1), for several hours to induce the expression of pro-IL-1β and NLRP3.

-

Activation: The primed cells are then treated with different concentrations of this compound (Signal 2).

-

Supernatant Collection: After an incubation period, the cell culture supernatant is collected.

-

ELISA: The concentration of mature IL-1β in the supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: The IL-1β concentrations are plotted against the this compound concentrations to assess the dose-dependent effect of this compound on inflammasome activation.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as an indicator of cell viability and cytotoxicity.

Figure 6: Workflow for Cytotoxicity Assay.

Detailed Steps:

-

Cell Seeding: The target cells (e.g., HeLa) are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of this compound.

-

Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the yellow MTT into purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to an untreated control. The IC50 value, the concentration of this compound that causes 50% inhibition of cell viability, is then determined.

Conclusion

This compound is a biologically active aldehyde with diverse mechanisms of action. Its interaction with specific olfactory receptors initiates the sense of smell, while its ability to activate the NLRP3 inflammasome in macrophages highlights its role in the innate immune response and inflammation. As a product of lipid peroxidation, this compound is intrinsically linked to cellular oxidative stress. The metabolic pathways of this compound provide a means of detoxification, while at higher concentrations, it exhibits cytotoxic effects. A comprehensive understanding of these mechanisms is crucial for elucidating the role of this compound in health and disease and for the development of novel therapeutic strategies and diagnostic biomarkers. Further research is warranted to fill the existing gaps in quantitative data, particularly regarding the kinetics of its metabolic enzymes and its precise dose-response relationships in various inflammatory and cytotoxic contexts.

References

Olfactory Receptor Response to Octanal: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sense of smell, or olfaction, is a critical sensory modality for most animal species, influencing behaviors from feeding to mating. At the core of this sense are olfactory receptors (ORs), a large and diverse family of G protein-coupled receptors (GPCRs) responsible for detecting a vast array of volatile and semi-volatile chemical compounds. Octanal, a saturated aliphatic aldehyde with a characteristic fruity, citrusy aroma, serves as a key odorant molecule in the study of olfaction due to its interaction with a specific subset of ORs. This technical guide provides a comprehensive overview of the olfactory receptor response to this compound, detailing the quantitative aspects of this interaction, the experimental protocols used to study it, and the underlying signaling pathways.

Quantitative Data on Olfactory Receptor Responses to Aldehydes